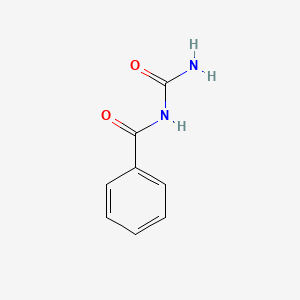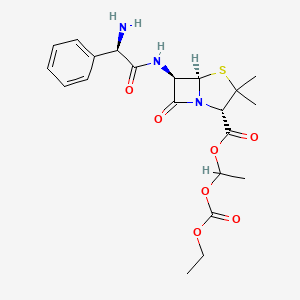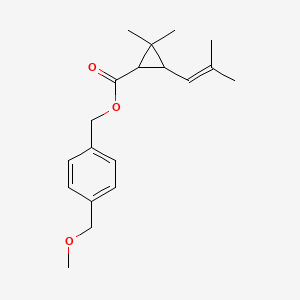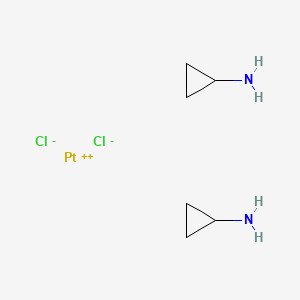
Serpentine
描述
Serpentine is a versatile group of hydrous magnesium-rich silicate minerals with the general chemical formula Mg3Si2O5(OH)4 . It primarily occurs in three polymorphic forms: chrysotile, antigorite, and lizardite . These minerals are commonly found in ultramafic rocks and are formed through the hydration of olivine and pyroxene under low-temperature conditions . This compound minerals are known for their unique physicochemical properties, making them valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
Magnesiothermic Reduction: One method involves the magnesiothermic reduction of silica obtained from serpentine minerals.
Wet Chemical Coprecipitation: Another method involves the preparation of this compound-loaded hydroxyapatite composites through wet chemical coprecipitation.
Industrial Production Methods
Combustion Synthesis: The industrial production of fine-grained silicon from this compound minerals can be achieved through combustion synthesis or self-propagating high-temperature synthesis (SHS).
Composite Preparation: This compound is also used in the preparation of composites, such as this compound-loaded hydroxyapatite, which are utilized for their adsorption properties in removing contaminants from water.
化学反应分析
Types of Reactions
Oxidation and Reduction: Serpentine minerals undergo oxidation and reduction reactions, particularly involving iron.
Common Reagents and Conditions
Magnesium: Used in magnesiothermic reduction to produce silicon from this compound-derived silica.
Calcium Nitrate: Utilized in the wet chemical coprecipitation method to prepare this compound-loaded hydroxyapatite composites.
Major Products
Fine-Grained Silicon: Produced through magnesiothermic reduction of silica.
Silicic Acids: Formed during the decomposition of this compound minerals upon heating.
科学研究应用
Serpentine minerals have a wide range of scientific research applications due to their unique properties:
Construction and Ceramics: Used as a raw material in the production of construction materials and ceramics.
Agriculture: Employed as a source of silica and magnesium in agricultural applications.
Steel Production: Utilized as an additive in steel production to improve the properties of the final product.
Polymer Additives: Added to polymers to enhance their mechanical properties.
Composites: Used in the production of composites for various industrial applications.
Adsorption: Effective in adsorbing cations and organic contaminants from water, making it useful in environmental remediation.
CO2 Capture: Investigated for its potential in capturing and storing carbon dioxide.
Catalysis: Employed as a catalyst in various chemical reactions.
作用机制
The mechanism of action of serpentine minerals involves their unique structural properties. The octahedral layers rich in magnesium and the tetrahedral silicate sheets provide a high surface area and reactivity . These properties enable this compound minerals to interact with various molecules and ions, facilitating adsorption, catalysis, and other chemical processes . The presence of iron in this compound minerals also plays a crucial role in redox reactions, influencing geochemical and biological processes .
相似化合物的比较
Serpentine minerals can be compared with other silicate minerals such as:
Talc (Mg3Si4O10(OH)2): Talc is similar to this compound in terms of its magnesium silicate composition but differs in its layered structure and lack of fibrous forms like chrysotile.
Kaolinite (Al2Si2O5(OH)4): Kaolinite is an aluminum silicate mineral with a similar layered structure but contains aluminum instead of magnesium.
Montmorillonite (Na,Ca)0.33(Al,Mg)2Si4O10(OH)2·nH2O: Montmorillonite is a clay mineral with a similar layered structure but has a higher water content and different cation exchange properties.
This compound minerals are unique due to their fibrous forms (chrysotile) and their ability to undergo serpentinization, a process that significantly alters their chemical and physical properties .
属性
IUPAC Name |
methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


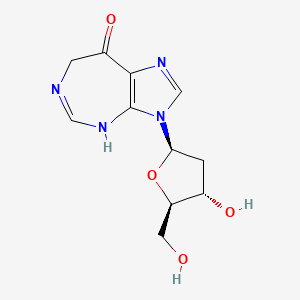
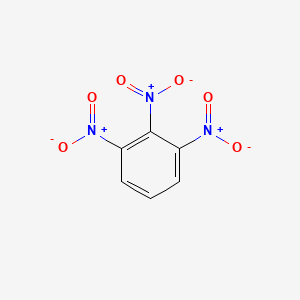
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
![5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208186.png)
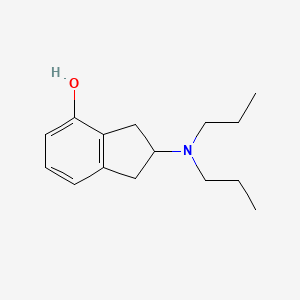

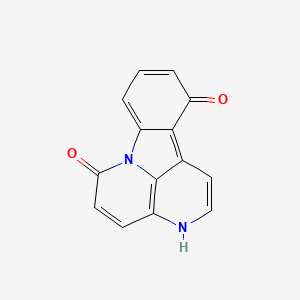
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
